Affinity Comparison: Human PD-L1 Inhibitor I vs. Small Molecule BMS-202
Human PD-L1 inhibitor I demonstrates a defined binding affinity to hPD-1 with a KD of 3.39 μM . This is in contrast to the small molecule inhibitor BMS-202, which exhibits a KD of 8 μM for binding to PD-L1 . While BMS-202 achieves potent inhibition of the PD-1/PD-L1 interaction with an IC50 of 18 nM in biochemical assays, its binding affinity (KD) to the target protein is weaker and in the same micromolar range as Human PD-L1 inhibitor I. This distinction highlights that the peptide ligand may offer a different binding mode, targeting the PD-1 side of the interaction, which could be advantageous in specific experimental designs.
| Evidence Dimension | Binding Affinity (KD) |
|---|---|
| Target Compound Data | 3.39 μM |
| Comparator Or Baseline | BMS-202: 8 μM |
| Quantified Difference | Human PD-L1 inhibitor I exhibits a 2.4-fold higher binding affinity to hPD-1 than BMS-202's KD for PD-L1. |
| Conditions | Human PD-L1 inhibitor I: Binding to hPD-1. BMS-202: Binding to human PD-L1. |
Why This Matters
Procurement decisions based on IC50 alone can be misleading; KD data provides a more direct measure of target engagement, and for applications where PD-1 binding is the primary interest, this peptide may offer a more suitable binding profile than some small molecule alternatives.
